4-Demethyl-6-O-methyldoxorubicin
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Overview
Description
4-Demethyl-6-O-methyldoxorubicin is a complex organic compound known for its significant biological activities. This compound is part of the anthracycline family, which is widely recognized for its use in chemotherapy treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simple aromatic precursors. The process typically includes:
Formation of the naphthacenedione core: This is achieved through a series of condensation reactions involving aromatic aldehydes and ketones.
Introduction of the glycosidic moiety: The glycosidic linkage is formed by reacting the naphthacenedione core with a suitable glycosyl donor under acidic conditions.
Functional group modifications: Various functional groups such as hydroxy, methoxy, and acetyl groups are introduced through selective reactions like hydroxylation, methylation, and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled reaction conditions and better yield.
Purification techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in chemotherapy for treating various cancers due to its ability to intercalate DNA and inhibit topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through:
DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA replication and transcription, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline with similar DNA intercalating properties.
Daunorubicin: Shares a similar mechanism of action but differs in its glycosidic moiety.
Epirubicin: A derivative with a different stereochemistry at the glycosidic linkage.
Uniqueness
The uniqueness of 4-Demethyl-6-O-methyldoxorubicin lies in its specific functional groups and their arrangement, which contribute to its distinct biological activity and therapeutic potential.
Properties
CAS No. |
97777-78-1 |
---|---|
Molecular Formula |
C27H29NO11 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3 |
InChI Key |
LAJAGOZPADGZRF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
Synonyms |
4-demethyl-6-O-methyldoxorubicin |
Origin of Product |
United States |
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